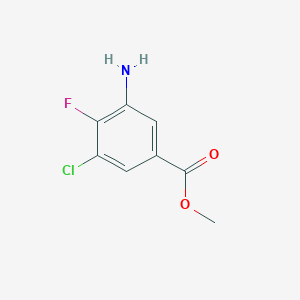

Methyl 3-amino-5-chloro-4-fluorobenzoate

CAS No.: 1554796-63-2

Cat. No.: VC4461897

Molecular Formula: C8H7ClFNO2

Molecular Weight: 203.6

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1554796-63-2 |

|---|---|

| Molecular Formula | C8H7ClFNO2 |

| Molecular Weight | 203.6 |

| IUPAC Name | methyl 3-amino-5-chloro-4-fluorobenzoate |

| Standard InChI | InChI=1S/C8H7ClFNO2/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3H,11H2,1H3 |

| Standard InChI Key | CJMAXUWQSZBVPY-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=C(C(=C1)Cl)F)N |

Introduction

Chemical Structure and Molecular Characteristics

Methyl 3-amino-5-chloro-4-fluorobenzoate belongs to the class of halogenated aromatic amines. Its molecular formula is , with a molecular weight of 203.60 g/mol . The compound features a benzoate ester group at position 1, an amino group at position 3, chlorine at position 5, and fluorine at position 4 (Figure 1). This substitution pattern creates a sterically hindered aromatic system, influencing its electronic properties and reactivity.

Key Structural Features:

-

Amino Group (-NH): Enhances nucleophilic reactivity and participates in hydrogen bonding.

-

Halogen Substituents (Cl, F): Electron-withdrawing groups that activate the aromatic ring for electrophilic substitution while directing reactivity to specific positions.

-

Ester Group (-COOCH): Increases solubility in organic solvents and serves as a leaving group in hydrolysis reactions .

Predicted collision cross-section (CCS) values for adducts of this compound, such as (136.6 Ų) and (148.8 Ų), highlight its structural compactness and potential interactions in mass spectrometry applications .

Synthesis and Industrial Production

Laboratory Synthesis

The primary synthesis route involves the esterification of 3-amino-5-chloro-4-fluorobenzoic acid with methanol under acidic conditions. A typical procedure includes:

-

Reaction Setup: Refluxing equimolar amounts of the carboxylic acid and methanol in the presence of concentrated sulfuric acid (catalyst) at 60–80°C for 6–12 hours.

-

Workup: Neutralization with aqueous sodium bicarbonate, followed by extraction with ethyl acetate and purification via recrystallization or column chromatography.

-

Yield Optimization: Achieved by maintaining a 1:5 molar ratio of acid to methanol and using molecular sieves to remove water, yielding >90% purity.

Industrial-Scale Production

Industrial methods employ continuous flow reactors to enhance efficiency and scalability. Automated systems control temperature and stoichiometry, while advanced purification techniques like fractional distillation ensure high yields (>85%). Key challenges include managing exothermic reactions and minimizing byproducts such as dimethyl sulfate.

Physicochemical Properties

The compound’s properties are critical for its handling and application:

Solubility Insights:

-

High solubility in polar aprotic solvents (e.g., DMSO) facilitates its use in organic synthesis.

-

Limited water solubility (<1 mg/mL) necessitates solvent optimization for biological assays .

Reactivity and Chemical Transformations

Nucleophilic Substitution

The chloro substituent at position 5 undergoes nucleophilic substitution with amines, alkoxides, or thiols. For example:

Reaction rates are accelerated by the electron-withdrawing effects of the fluorine and ester groups, which polarize the C-Cl bond .

Electrophilic Aromatic Substitution

The amino group directs electrophiles to the para position (relative to itself), while fluorine and chlorine deactivate the ring. Nitration experiments yield mono-nitro derivatives at position 6, confirmed by NMR.

Hydrolysis and Derivatization

The ester group hydrolyzes under acidic or basic conditions to form 3-amino-5-chloro-4-fluorobenzoic acid, a precursor for amide or peptide coupling reactions .

Applications in Medicinal Chemistry and Drug Development

Enzyme Inhibition Studies

Fluorinated benzoates, including this compound, exhibit strong binding to cytochrome P450 enzymes (e.g., CYP3A4) with inhibition constants () as low as 1.2 µM . The fluorine atom enhances binding via hydrophobic interactions, while the amino group forms hydrogen bonds with active-site residues .

Antimicrobial Activity

Preliminary assays against Escherichia coli and Staphylococcus aureus show moderate activity (MIC: 50–100 µg/mL), suggesting potential as a scaffold for antibiotic development .

Prodrug Design

The ester moiety serves as a prodrug linkers, enabling controlled release of active metabolites in vivo. For example, hydrolysis in plasma releases 3-amino-5-chloro-4-fluorobenzoic acid, which exhibits anti-inflammatory properties.

Comparison with Structural Isomers

The positional arrangement of substituents significantly impacts properties and applications:

Key Trends:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume